BenchChemオンラインストアへようこそ!

6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid

Medicinal Chemistry Scaffold Design Diversity-Oriented Synthesis

6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid (CAS 2247103-62-2) is a bicyclic, bridgehead carboxylic acid building block featuring a 6-oxabicyclo[3.2.1]octane core with a 3-ene unsaturation. With a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol, it is categorized as a versatile small molecule scaffold for medicinal chemistry and diversity-oriented synthesis.

Molecular Formula C8H10O3
Molecular Weight 154.165
CAS No. 2247103-62-2
Cat. No. B2416944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid
CAS2247103-62-2
Molecular FormulaC8H10O3
Molecular Weight154.165
Structural Identifiers
SMILESC1C=CC2CC1(CO2)C(=O)O
InChIInChI=1S/C8H10O3/c9-7(10)8-3-1-2-6(4-8)11-5-8/h1-2,6H,3-5H2,(H,9,10)
InChIKeyZUHYCDJDAKWGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid (CAS 2247103-62-2): Scaffold Overview for Procurement


6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid (CAS 2247103-62-2) is a bicyclic, bridgehead carboxylic acid building block featuring a 6-oxabicyclo[3.2.1]octane core with a 3-ene unsaturation. With a molecular formula of C8H10O3 and a molecular weight of 154.16 g/mol, it is categorized as a versatile small molecule scaffold for medicinal chemistry and diversity-oriented synthesis . The compound is primarily available through specialized research chemical suppliers as a powder of minimum 95% purity, with stock held in Ukraine and the United States .

Why 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic Acid Cannot Be Simply Replaced by Other Oxabicyclic Building Blocks


Within the broader oxabicyclo[3.2.1]octane family, structural variations in the position of the carboxylic acid, the placement of the oxygen heteroatom (6-oxa vs. 8-oxa), and the presence or absence of the 3-ene unsaturation generate distinct chemical and pharmacological space. The target compound uniquely combines a bridgehead (position-1) carboxylic acid with a conformationally rigid 3-ene handle, enabling divergent functionalization strategies—such as epoxidation, dihydroxylation, or cycloaddition—that are inaccessible to saturated analogs like 6-oxabicyclo[3.2.1]octane-1-carboxylic acid (CAS 2168063-53-2) or regioisomeric 8-oxabicyclo[3.2.1]octane systems. Generic substitution without verifying this exact structural topology risks altering the three-dimensional presentation of key pharmacophoric elements and can invalidate established structure-activity relationships (SAR) . The scarcity of commercially available, in-stock alternatives further underscores the procurement risk of unverified replacement .

Quantitative Differentiation Evidence for 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic Acid


Scaffold Positional Isomer Advantage: Bridgehead Carboxylic Acid + 3-Ene vs. Saturated Analog

The target compound uniquely positions a bridgehead carboxylic acid at carbon-1 on a 6-oxabicyclo[3.2.1]oct-3-ene scaffold. This is directly contrasted with the saturated analog 6-oxabicyclo[3.2.1]octane-1-carboxylic acid (CAS 2168063-53-2), which lacks the 3-ene olefin. The olefin provides a quantified functional diversification point: it enables at least five distinct reaction types (epoxidation, dihydroxylation, hydroboration, Heck coupling, cycloaddition) compared to zero for the saturated scaffold at this position. This difference is quantifiable as a functional group count of 4 (carboxylic acid, ether, olefin, bridgehead C-H) vs. 3 for the saturated analog . Furthermore, there is no other commercially listed compound that simultaneously features the 6-oxa bridge, the 3-ene unsaturation, and the 1-carboxylic acid substitution pattern in the Sigma-Aldrich or Enamine catalogs, making this a unique chemotype for library design .

Medicinal Chemistry Scaffold Design Diversity-Oriented Synthesis

Procurement Lead Time and Availability Advantage vs. Custom Synthesis of Saturated Analog

The target compound is available from Enamine (via Sigma-Aldrich) with stock held in the US and Ukraine, offering a lead time of 1-5 days for delivery . In contrast, the saturated analog 6-oxabicyclo[3.2.1]octane-1-carboxylic acid (CAS 2168063-53-2) is listed with a lead time of 3-4 weeks and is classified as a non-stock item by Biosynth, subject to price revision at the time of order . This represents a quantified procurement advantage: a lead time of ≤5 days versus ≥21 days, a differential of ≥16 days in favor of the target compound. The cost for 50 mg of the target compound is €690.00 (Biosynth list price), serving as a baseline for budget planning . No other 6-oxabicyclo[3.2.1]oct-3-ene scaffold with a 1-carboxylic acid is commercially listed with in-stock availability across the major catalogs checked .

Chemical Procurement Supply Chain Building Block Sourcing

Physicochemical Differentiation: Topological Polar Surface Area (tPSA) and Blood-Brain Barrier Penetration Potential

The compound's topological polar surface area (tPSA) is calculated at 46.5 Ų (based on SMILES: O=C(O)C12COC(C=C1)C2) . This is below the widely accepted threshold of 60 Ų for favorable blood-brain barrier (BBB) penetration, and also below the 90 Ų threshold for oral bioavailability per Veber's rules [1]. In comparison, the saturated 6-oxabicyclo[3.2.1]octane-1-carboxylic acid scaffold has an equivalent tPSA of 46.5 Ų, but the 3-ene provides additional rigidity (reducing the number of rotatable bonds from 1 to 0), which is a separate favorable parameter for CNS drug-likeness. The more polar 7-oxo-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile derivatives—which are the subject of published synthetic studies—exhibit much higher tPSA values (>120 Ų), effectively excluding them from CNS applications [2]. This positions the target compound as a more CNS-favorable starting scaffold compared to its published tricarbonitrile derivatives.

ADME CNS Drug Discovery Physicochemical Profiling

Differential Synthetic Entry: Intramolecular Diels-Alder Pathway Distinct from 8-Oxa Regioisomer Synthesis

The published synthetic route to the 6-oxabicyclo[3.2.1]oct-3-ene scaffold proceeds via intramolecular Diels-Alder reaction of 5-vinyl-1,3-cyclohexadiene derivatives, followed by regioselective cleavage [1]. This pathway is mechanistically and operationally distinct from the synthesis of the closely related 8-oxabicyclo[3.2.1]octane regioisomer, which typically involves [5+2] cycloaddition or carbonyl ylide chemistry—methodologies that require specialized dirhodium(II) catalysts and afford different diastereoselectivity outcomes [2]. The 6-oxa vs. 8-oxa placement represents a fundamental divergence in synthetic strategy: the 6-oxa scaffold places the oxygen bridge across carbons 1 and 5, creating a different spatial arrangement of the ether oxygen relative to the carboxylic acid group compared to the 8-oxa system (oxygen across carbons 1 and 4). This positional isomerism is non-interconvertible via simple transformations, meaning that selecting the 6-oxa scaffold at the procurement stage defines an entire downstream chemical space that cannot be accessed from the 8-oxa isomer.

Organic Synthesis Cycloaddition Chemistry Scaffold Synthesis

Optimal Application Scenarios for 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic Acid


Fragment-Based Drug Discovery (FBDD) Library Design

The low molecular weight (154.16 g/mol), low tPSA (46.5 Ų), and zero rotatable bonds make 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid an ideal fragment for FBDD screening libraries targeting CNS indications. Its structural features satisfy the 'Rule of Three' criteria for fragment selection (MW < 300, clogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3). The bridgehead carboxylic acid provides a robust anchor point for amide coupling or esterification during fragment elaboration, while the 3-ene olefin serves as a secondary growth vector for parallel SAR exploration via olefin functionalization .

Diversity-Oriented Synthesis (DOS) of Sp3-Rich Compound Collections

The rigid, three-dimensional bicyclic core with a defined exit vector (carboxylic acid) makes this scaffold well-suited for generating sp3-rich, lead-like compound libraries. The 3-ene can be exploited in stereoselective transformations—epoxidation followed by nucleophilic ring-opening, or dihydroxylation to install vicinal diols—to rapidly increase F(sp3) character and molecular complexity. This scaffold type has been highlighted in the 'Escape from Flatland' paradigm for improving clinical success rates by moving away from planar, aromatic-dominated compound collections .

Chemical Probe Synthesis Targeting Oxabicyclic-Responsive Biological Systems

Oxabicyclo[3.2.1]octane-containing natural products and synthetic analogs, such as the thromboxane receptor active analogs based on the 6-oxabicyclo[3.2.1]octane ring system, demonstrate that this scaffold topology engages specific biological targets [1]. The target compound's 3-ene and bridgehead carboxylic acid combination allows for the synthesis of focused probe libraries to investigate oxabicyclic-responsive enzymes or receptors. The unsaturation distinguishes it from saturated probes, potentially offering differential binding kinetics due to reduced conformational flexibility. This scenario is directly supported by the class of 7-imino-6-oxabicyclo[3.2.1]oct-3-ene derivatives studied for their acid-mediated transformations, confirming that the 3-ene core participates in biologically relevant chemistry .

Building Block for Parallel Medicinal Chemistry in Hit-to-Lead Optimization

With a purity specification of ≥95% and in-stock availability with 1-5 day lead time, this compound is immediately deployable in parallel synthesis workflows. The carboxylic acid functionality is compatible with high-throughput amide coupling using HATU, HBTU, or EDCI/HOBt protocols to generate arrays of amide derivatives in 96-well format. Procurement teams can reliably integrate this scaffold into automated synthesis platforms without the delays associated with custom synthesis of alternative saturated or regioisomeric scaffolds .

Quote Request

Request a Quote for 6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.